Captodiame
Overview
Description
Preparation Methods
Captodiame can be synthesized through a series of chemical reactions. The synthetic route involves the following steps :
Friedel-Crafts acylation: The n-butyl ether of thiophenol is acylated with benzoyl chloride to give the corresponding benzophenone.
Reduction: The ketone is reduced with zinc and sodium hydroxide, followed by treatment with hydrochloric acid in ether to afford benzhydryl chloride.
Displacement: The halogen is displaced with thiourea, resulting in the formation of the isothiouronium salt.
Hydrolysis: The isothiouronium salt is hydrolyzed to produce the sulfur analog of benzhydrol.
Alkylation: The sodium salt of the sulfur analog is alkylated with N-(2-chloroethyl)dimethylamine to yield this compound.
Chemical Reactions Analysis
Captodiame undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: The reduction of this compound can lead to the formation of different intermediates, depending on the reagents and conditions used.
Substitution: this compound can undergo substitution reactions, particularly involving the displacement of halogens or other functional groups.
Common reagents used in these reactions include zinc, sodium hydroxide, hydrochloric acid, thiourea, and N-(2-chloroethyl)dimethylamine . The major products formed from these reactions include benzhydryl chloride, isothiouronium salt, and the sulfur analog of benzhydrol.
Scientific Research Applications
Captodiame has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving antihistamines and their derivatives.
Biology: this compound’s effects on various biological pathways, including its role as a 5-hydroxytryptamine receptor 2C antagonist and dopamine D3 receptor agonist, are of interest in biological research.
Industry: this compound’s unique chemical properties make it a valuable compound in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Captodiame exerts its effects through multiple mechanisms:
5-Hydroxytryptamine Receptor 2C Antagonism: This compound blocks the 5-hydroxytryptamine receptor 2C, which is involved in the regulation of mood and behavior.
Sigma Non-Opioid Intracellular Receptor 1 Agonism: This compound activates the sigma non-opioid intracellular receptor 1, which plays a role in modulating neurotransmitter release and neuroprotection.
Dopamine D3 Receptor Agonism: This compound stimulates the dopamine D3 receptor, which is associated with the regulation of mood and reward pathways.
Comparison with Similar Compounds
Captodiame is similar to other antihistamines, such as diphenhydramine, hydroxyzine, and cyproheptadine . this compound is unique in its ability to act as a 5-hydroxytryptamine receptor 2C antagonist, sigma non-opioid intracellular receptor 1 agonist, and dopamine D3 receptor agonist . This combination of actions makes this compound distinct from other antihistamines, which may only target one or two of these receptors.
Similar Compounds
Diphenhydramine: An antihistamine used to treat allergies and as a sedative.
Hydroxyzine: An antihistamine used to treat anxiety and allergies.
Cyproheptadine: An antihistamine used to treat allergies and as an appetite stimulant.
This compound’s unique receptor profile and its potential use in preventing benzodiazepine withdrawal syndrome highlight its distinctiveness among similar compounds.
Properties
CAS No. |
486-17-9 |
---|---|
Molecular Formula |
C21H29NS2 |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NS2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3 |
InChI Key |
IZLPZXSZLLELBJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C |
Appearance |
Solid powder |
melting_point |
124 |
486-17-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ethylamine, 2-((p-(butylthio)-alpha-phenylbenzyl)thio)-N,N-dimethyl-; BRN 2625367; Captodiame; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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